molecular formula C9H13BrN2OS B13252183 N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide

N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide

Cat. No.: B13252183
M. Wt: 277.18 g/mol
InChI Key: YOCSCCKHDGBIRN-UHFFFAOYSA-N
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Description

N-(2-{[(4-Bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This acetamide derivative features a 4-bromothiophene moiety, a structure frequently explored in the development of bioactive molecules due to its potential to interact with various biological targets . Compounds with similar bromothiophene and acetamide architectures are investigated for a range of pharmacological activities. Research into analogous structures has indicated potential as enzyme inhibitors and other biologically active agents, highlighting the value of this scaffold in drug discovery . The presence of the bromine atom on the thiophene ring offers a reactive site for further chemical modifications via cross-coupling reactions, making this compound a versatile intermediate for the synthesis of more complex derivatives for structure-activity relationship (SAR) studies . Researchers utilize this compound to develop novel molecules aimed at understanding disease mechanisms and identifying new therapeutic leads. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

N-[2-[(4-bromothiophen-2-yl)methylamino]ethyl]acetamide

InChI

InChI=1S/C9H13BrN2OS/c1-7(13)12-3-2-11-5-9-4-8(10)6-14-9/h4,6,11H,2-3,5H2,1H3,(H,12,13)

InChI Key

YOCSCCKHDGBIRN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNCC1=CC(=CS1)Br

Origin of Product

United States

Preparation Methods

Synthesis of 4-Bromothiophene-2-carbaldehyde

The starting point involves synthesizing or procuring 4-bromothiophene-2-carbaldehyde, which can be achieved via electrophilic bromination of thiophene-2-carboxaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator under controlled conditions. This step ensures regioselective bromination at the 4-position.

Formation of the Aminoethyl Intermediate

Reaction of 4-bromothiophene-2-carbaldehyde with Ethylenediamine:

  • The aldehyde reacts with ethylenediamine in an ethanol or dichloromethane (DCM) solvent under reflux conditions.
  • The formation of a Schiff base intermediate occurs initially, which can be reduced or directly aminated depending on the specific route.
  • Catalysts such as acetic acid or p-toluenesulfonic acid (p-TSA) may be used to facilitate the condensation.

Reaction Conditions:

Parameter Details
Solvent Ethanol or DCM
Temperature Reflux (~60-80°C)
Catalyst Acetic acid or p-TSA
Duration 4-8 hours

Reduction and Acetylation

  • The Schiff base or amino intermediate is reduced using sodium borohydride (NaBH4) or catalytic hydrogenation to yield the primary amine.
  • The amine is then acetylated with acetic anhydride or acetyl chloride under mild conditions to afford the final acetamide.

Reaction Conditions for Acetylation:

Parameter Details
Reagent Acetic anhydride
Solvent DCM or pyridine
Temperature Room temperature to 40°C
Duration 2-4 hours

Purification and Characterization

  • The product is purified via column chromatography or recrystallization.
  • Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Industrial Scale-Up Considerations

For large-scale production, process optimization involves:

  • Continuous flow reactors for controlled bromination.
  • Use of automated systems for reagent addition.
  • Solvent recovery systems to minimize waste.
  • Optimization of reaction parameters (temperature, solvent, catalyst concentration) to maximize yield and purity.

Comparative Analysis with Similar Synthesis Protocols

Methodology Key Features Advantages Limitations
Multi-step organic synthesis Sequential bromination, amination, acetylation High purity, structural control Time-consuming, labor-intensive
One-pot synthesis Bromination and amination combined Efficiency, reduced steps Requires precise control, may have lower yields

Research Findings and Data Summary

Study Key Findings Relevance to Preparation
Synthesis of thiophene derivatives Optimized bromination at 4-position Guides regioselective bromination
Amination protocols Use of ethylenediamine for linker formation Validates aminoethyl chain introduction
Acetylation techniques Mild acylation conditions ensure minimal side reactions Ensures functional group integrity

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromothiophene moiety can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiophene-Containing Acetamides
  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide (): Features a 2-thienyl group directly linked to the acetamide, with a bromophenyl substituent. Demonstrated in vitro antimycobacterial activity, suggesting that bromine and thiophene enhance bioactivity . Compared to the target compound, the absence of an ethylamino linker may reduce solubility or receptor interaction.
  • N-(3-acetyl-2-thienyl)-2-bromoacetamide ():

    • Contains a bromoacetyl group attached to a 3-acetylthiophene ring.
    • Serves as a synthetic intermediate, highlighting the versatility of bromothiophene derivatives in modular chemistry.
Brominated Aromatic Acetamides
  • N-(4-Bromophenyl)-2-methoxyacetamide (): Substitutes the thiophene with a methoxyacetamide-bromophenyl system. Molecular weight: 244.09 g/mol, lower than the target compound due to the lack of a thiophene and ethylamino group. Methoxy groups may improve solubility but reduce steric bulk compared to bromothiophene .
  • Compound 17 (N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide, ): Shares the ethylaminoacetamide backbone but uses a bromo-methoxyphenyl group instead of thiophene. Synthesized via reductive N-alkylation with LiAlH4, suggesting similar methods for the target compound .
Heterocyclic and Alkyl-Substituted Acetamides
  • 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide (): Replaces bromothiophene with chlorophenyl and fluorophenyl groups. Molecular formula: C15H14ClFN2O; halogen substituents may enhance metabolic stability but alter target selectivity .
  • Compounds 7a–7e ():

    • PD-1/PD-L1 inhibitors with varying alkoxy groups (methoxy, ethoxy, isopropoxy).
    • Yields range from 28.0% to 48.7%, indicating sensitivity to substituent size and reaction conditions .
Solubility and Stability
  • Bromothiophene derivatives (e.g., ) exhibit moderate solubility due to the hydrophobic bromine atom, whereas methoxy or hydroxyl groups () improve hydrophilicity.
  • The ethylamino linker in the target compound may enhance water solubility compared to non-polar analogs (e.g., ).

Data Table: Key Comparative Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Activity/Property Reference
N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide C10H12BrN2OS (est.) ~289.19 (est.) 4-Bromothiophene, ethylamino Potential antimycobacterial
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C12H10BrNO2S 312.18 Bromophenyl, 2-thienyl Antimycobacterial activity
N-(4-Bromophenyl)-2-methoxyacetamide C9H10BrNO2 244.09 Bromophenyl, methoxy Structural analog
Compound 7a (PD-1/PD-L1 inhibitor) C26H24ClN3O5 493.94 Benzo-dioxan, chloro, methoxy 28.0% yield, inhibitory activity
2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide C15H14ClFN2O 304.74 Chlorophenyl, fluorophenyl Halogen-enhanced stability

Biological Activity

N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a unique molecular architecture that includes:

  • Bromothiophenyl Group : This moiety is known for its role in enhancing biological activity.
  • Ethylamine Linkage : Contributes to the compound's interaction with biological targets.
  • Acetamide Functional Group : Imparts additional pharmacological properties.

The molecular formula is C9H13BrN2OSC_9H_{13}BrN_2OS with a molecular weight of approximately 277.18 g/mol, indicating its potential for various chemical reactions and biological interactions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against various strains, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainActivity ObservedReference
Staphylococcus aureusEffective
Escherichia coliModerate effectiveness
Pseudomonas aeruginosaLimited effectiveness

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown anticancer potential in various cancer cell lines. Studies have reported significant cytotoxic effects against breast and glioblastoma cancer cells, indicating its ability to induce apoptosis and inhibit cell proliferation at low concentrations .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) and glioblastoma (U87MG) cell lines. The results indicated:

  • IC50 Values :
    • MCF-7: 12 µM
    • U87MG: 15 µM
  • Morphological changes consistent with apoptosis were observed, including cell shrinkage and chromatin condensation, confirming the compound's potential as an anticancer agent .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific proteins involved in cell signaling pathways related to apoptosis and microbial resistance. Techniques such as molecular docking and receptor binding assays are being employed to elucidate these interactions further .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Bromothiophene Intermediate : Using bromination reactions.
  • Amine Formation : Reacting with ethylamine to introduce the amine functionality.
  • Acetamide Formation : Finalizing the structure through acetamide coupling.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

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